2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine
Description
Systematic Nomenclature and Structural Significance
The systematic IUPAC name 2-iodo-5-(tetrahydro-2H-pyran-4-yl)-triazolo[1,5-a]pyridine provides a precise description of its molecular architecture. Breaking this down:
- Parent structure : The triazolo[1,5-a]pyridine framework consists of a pyridine ring fused with a 1,2,4-triazole moiety. The numbering begins at the nitrogen atom in the triazole ring, with positions 1–3 assigned to the triazole and 4–8 to the pyridine.
- Substituents :
The molecular formula is inferred as C₁₂H₁₃IN₄O (derived from analogous structures in ), with a calculated molecular weight of 372.17 g/mol. Key structural features include:
The SMILES string C1COCCC1C2=NN3C=C(I)C=CC3=N2 encapsulates the connectivity, highlighting the fused rings and substituent positions.
Historical Context in Heterocyclic Chemistry Development
Triazolopyridines emerged in the late 20th century as hybrid heterocycles combining the pharmacophoric features of triazoles and pyridines. Early syntheses relied on thermally driven cyclocondensation reactions, which often required harsh conditions and produced modest yields. The introduction of microwave-assisted methods marked a turning point, enabling rapid, catalyst-free formation of triazolopyridine scaffolds with improved efficiency. For example, microwave-mediated protocols achieved yields exceeding 80% for derivatives bearing aryl and heteroaryl groups.
The incorporation of iodine into such frameworks gained traction due to its utility in Suzuki-Miyaura and Ullmann-type couplings, allowing precise functionalization. Concurrently, oxygen-containing substituents like tetrahydropyran were explored to balance lipophilicity and aqueous solubility, addressing challenges in drug design. These advancements positioned triazolopyridines as versatile intermediates in agrochemical and pharmaceutical research.
Position Within Triazolopyridine Derivative Classifications
Triazolopyridine derivatives are categorized based on substituent type and position. The target compound belongs to a subclass defined by:
- Halogenated variants : Iodo-substituted derivatives like this compound are prioritized for their reactivity in cross-coupling reactions.
- Oxygen-containing substituents : The tetrahydropyran group distinguishes it from analogs bearing alkyl, aryl, or nitrogen-based groups.
A comparative analysis with related structures illustrates its uniqueness:
Properties
Molecular Formula |
C11H12IN3O |
|---|---|
Molecular Weight |
329.14 g/mol |
IUPAC Name |
2-iodo-5-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H12IN3O/c12-11-13-10-3-1-2-9(15(10)14-11)8-4-6-16-7-5-8/h1-3,8H,4-7H2 |
InChI Key |
BHACSZOESBPHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC3=NC(=NN32)I |
Origin of Product |
United States |
Preparation Methods
Representative Method for 1-(Tetrahydro-2H-pyran-4-yl)ethanone
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Reaction of methyl tetrahydro-2H-pyran-4-carboxylate with 2 M isopropylmagnesium chloride in tetrahydrofuran at -20 °C under nitrogen | 75% | Grignard reaction to form ketone intermediate |
| 2 | Purification by silica gel chromatography (hexanes:ethyl acetate gradient) | — | Ensures high purity of ketone |
| 3 | Alternative: Reaction of N-methoxy-N-methyl-tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in THF at -60 to 0 °C | 81% | Efficient conversion to ketone with good yield |
This ketone intermediate exhibits characteristic NMR signals confirming the tetrahydropyran ring and acetyl group.
Construction of theTriazolo[1,5-a]pyridine Core
The triazolopyridine framework is synthesized using cyclization reactions involving pyridine derivatives and suitable nitrogen sources.
- A common synthetic route involves reacting pyridine derivatives with hydrazine or hydroxylamine derivatives to form the triazole ring fused to the pyridine.
- Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a formylating agent facilitates the formation of key intermediates.
- Subsequent cyclization with hydroxylamine-O-sulfonic acid under mild conditions yields the triazolopyridine core.
For example, the synthesis of 7-iodo-triazolo[1,5-a]pyridine involves heating the precursor with DMF-DMA at 130 °C overnight, followed by reaction with hydroxylamine-O-sulfonic acid in methanol and pyridine at 0 °C to room temperature, affording the iodinated triazolopyridine in good purity.
Representative Synthetic Sequence Summary
| Step | Reaction | Conditions | Yield | Key Observations |
|---|---|---|---|---|
| 1 | Preparation of 1-(tetrahydro-2H-pyran-4-yl)ethanone from methyl tetrahydro-2H-pyran-4-carboxylate | Grignard reaction with isopropylmagnesium chloride in THF at -20 °C | 75-81% | High purity ketone intermediate |
| 2 | Formation of triazolopyridine core via reaction with DMF-DMA and hydroxylamine-O-sulfonic acid | Heating at 130 °C overnight, then reaction at 0 °C to room temperature | Moderate to high | Efficient cyclization and ring closure |
| 3 | Electrophilic iodination at 2-position | Bromine or iodine in methanol with acid catalyst at -10 to 10 °C | ~74% | Regioselective iodination yielding 2-iodo derivative |
Research Findings and Notes
- The use of Grignard reagents for preparing the tetrahydropyran ketone intermediate is well-documented with yields ranging from 48% to 81% depending on conditions and purification methods.
- Cyclization to form the triazolopyridine ring is facilitated by DMF-DMA and hydroxylamine-O-sulfonic acid, providing a mild and efficient synthetic route.
- Electrophilic iodination under controlled temperature and acidic conditions yields the desired 2-iodo substitution with good selectivity and yield.
- The synthetic strategy benefits from modularity, allowing substitution at the 5-position with the tetrahydropyran moiety prior to iodination, which improves overall efficiency.
- Analytical data such as NMR and LC-MS confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reagents: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Conditions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The iodine substituent increases molecular weight and polarizability compared to bromo/chloro analogs.
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods, including microwave-assisted synthesis and traditional reflux techniques. The microwave method has shown to yield high purity and efficiency in producing triazolo-pyridines.
Example Reaction Conditions
- Reagents : Tetrahydro-2H-pyran derivatives and appropriate hydrazines.
- Solvent : Toluene or ethanol.
- Temperature : Typically between 120°C to 140°C.
Antimicrobial Properties
Research indicates that compounds similar to 2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) in the micromolar range against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Iodo... | 8 | Staphylococcus aureus |
| 2-Iodo... | 16 | Escherichia coli |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 12 |
| HeLa (cervical) | 15 |
The biological activity of 2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine is thought to be mediated through:
- Inhibition of DNA synthesis : Similar triazole compounds have been shown to interfere with nucleic acid synthesis.
- Enzyme inhibition : Potential inhibition of key enzymes involved in metabolic pathways in bacteria and cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazolo-pyridines including our compound against clinical isolates. The study concluded that the compound exhibited promising results comparable to standard antibiotics.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazolo-pyridines. The study highlighted that compounds with similar structures induced significant cell death in MCF-7 cells through a caspase-dependent pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
